2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide
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Overview
Description
2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chlorophenoxy group, a methoxy group, and a methoxyimino group attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The synthesis begins with the preparation of the 4-chlorophenoxy intermediate. This can be achieved by reacting 4-chlorophenol with an appropriate halogenating agent, such as thionyl chloride, to introduce the chlorophenoxy group.
Introduction of the Methoxy Group: The next step involves the introduction of the methoxy group. This can be accomplished by reacting the chlorophenoxy intermediate with methanol in the presence of a base, such as sodium methoxide.
Formation of the Nicotinamide Core: The nicotinamide core is then synthesized by reacting the methoxy-substituted intermediate with nicotinic acid or its derivatives under suitable reaction conditions.
Introduction of the Methoxyimino Group: Finally, the methoxyimino group is introduced by reacting the nicotinamide intermediate with methoxyamine hydrochloride in the presence of a base, such as sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; typically carried out in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a chlorophenoxy group.
4-chloro-2-methylphenoxyacetic acid: A compound with similar functional groups but different substitution patterns.
Uniqueness
2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide is unique due to the presence of the methoxyimino group and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-4-methoxy-N-[(E)-methoxyiminomethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c1-21-12-7-8-17-15(13(12)14(20)18-9-19-22-2)23-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDTYEWBYNLNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)NC=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)N/C=N/OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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